Coti-2

Catalog No.
S524247
CAS No.
1039455-84-9
M.F
C19H22N6S
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coti-2

CAS Number

1039455-84-9

Product Name

Coti-2

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide

Molecular Formula

C19H22N6S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26)

InChI Key

UTDAKQMBNSHJJB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

COTI-2; COTI2; COTI 2

Canonical SMILES

C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2

Isomeric SMILES

C1CC2=C(/C(=N\NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2

Description

The exact mass of the compound Coti-2 is 366.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Specific Scientific Field: The specific scientific field of this application is Oncology, which is the study of cancer.

Methods of Application or Experimental Procedures: As a thiosemicarbazone, Coti-2 contains an N,N,S-chelating moiety and is expected to bind endogenous metal ions . It has been proposed to modulate p53 protein function . Upon addition, Coti-2 binds to the misfolded mutant forms of the p53 protein, thereby inducing conformational change that normalizes p53 and restores its activity .

Results or Outcomes: Coti-2 has demonstrated effectiveness against a diverse group of human cancer cell lines regardless of their tissue of origin or genetic makeup . Most treated cancer cell lines were sensitive to Coti-2 at nanomolar concentrations . When compared to traditional chemotherapy or targeted-therapy agents, Coti-2 showed superior activity against tumor cells, both in vitro and in vivo . Despite its potent anti-tumor efficacy, Coti-2 was safe and well-tolerated in vivo .

Overcoming Drug Resistance

Specific Scientific Field: This application falls under the field of Pharmacology, specifically focusing on drug resistance in cancer treatment.

Comprehensive Summary of the Application: Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment . Researchers have developed thiosemicarbazone derivatives to overcome resistance to Coti-2 . One of these derivatives, COTI-NMe 2, was discovered as a new drug candidate with improved anticancer activity and resistance profile .

Methods of Application or Experimental Procedures: The complex formation of Coti-2 and its derivatives with iron, copper, and zinc ions was characterized in detail . Their activities against drug-resistant cancer cells were investigated in comparison to Coti-2 .

Results or Outcomes: The study found that Coti-2 forms stable ternary complexes with copper and glutathione, which makes this drug a substrate for the resistance efflux transporter ABCC1 . The derivative coti-nme 2 showed improved anticancer activity and a better resistance profile .

Targeting Akt/Akt2 Overexpression

Specific Scientific Field: This application falls under the field of Molecular Biology, specifically focusing on protein overexpression in cancer cells.

Comprehensive Summary of the Application: Coti-2 has been studied for its potential to target cancer cells that overexpress Akt/Akt2 . Overexpression of Akt/Akt2 is a common occurrence in many types of cancer and contributes to cell survival, proliferation, and resistance to chemotherapy .

Methods of Application or Experimental Procedures: In experiments, Coti-2 was applied to cancer cells that overexpress Akt/Akt2 . The ability of Coti-2 to inhibit the growth of these cells was then evaluated .

Results or Outcomes: The results demonstrated clear evidence of Coti-2’s ability to significantly inhibit the growth of cancer cells that overexpress Akt/Akt2 . This confirms Coti-2 as a promising targeted therapy candidate .

COTI-2 is a novel thiosemicarbazone derivative with the chemical formula C₁₉H₂₂N₆S. Its full IUPAC name is 4-(pyridin-2-yl)-N-{[(8E)-5,6,7,8-tetrahydroquinolin-8-ylidene]amino}piperazine-1-carbothioamide. This compound has gained attention for its potential in cancer therapy, particularly due to its ability to activate mutant forms of the tumor suppressor protein p53, which is often dysfunctional in various cancers .

, primarily involving coordination with metal ions such as iron and copper. For instance, it can form stable complexes with iron(III) and copper(II), influencing its biological activity and stability. The interaction of COTI-2 with these metals can lead to the formation of mono-ligand species under acidic conditions, which may enhance its therapeutic efficacy against cancer cells .

COTI-2 exhibits significant antitumor activity across different cancer cell lines. It has been shown to decrease clonogenic survival in head and neck squamous cell carcinoma (HNSCC) cells and enhance the efficacy of conventional treatments like cisplatin and radiation. Mechanistically, COTI-2 induces DNA damage and activates cellular stress responses that lead to apoptosis or senescence. It also modulates the expression of p53 target genes, restoring the function of mutant p53 proteins .

The synthesis of COTI-2 involves several steps:

  • Formation of Thiosemicarbazone: The initial step typically includes the reaction of carbon disulfide with an appropriate amine to form a thiosemicarbazide.
  • Schiff Base Reaction: This thiosemicarbazide is then reacted with a ketone via a Schiff base condensation reaction.
  • Final Derivative Formation: Further modifications can yield derivatives with specific substitutions that enhance biological activity .

COTI-2 is primarily being investigated for its applications in oncology as a therapeutic agent targeting tumors with dysfunctional p53 pathways. Clinical trials are ongoing to assess its efficacy in treating advanced gynecologic malignancies and other cancers resistant to standard therapies . Additionally, its ability to interact with metal ions may open avenues for developing metal-based therapies.

Studies have demonstrated that COTI-2 interacts significantly with metal ions such as copper(II) and iron(III). These interactions can affect its biological behavior, including drug resistance mechanisms in cancer cells. The stability of complexes formed between COTI-2 and these metals is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .

COTI-2 shares structural similarities with other thiosemicarbazones but stands out due to its unique ability to activate mutant p53 proteins. Here are some similar compounds:

Compound NameStructure TypeUnique Features
TriapineThiosemicarbazoneKnown for anti-cancer properties but less effective against mutant p53
COTI-NH₂ThiosemicarbazonePrecursor to COTI-2; less potent in activating p53
COTI-NMe₂ThiosemicarbazoneExhibits different biological activities compared to COTI-2

COTI-2's specificity for activating mutant p53 makes it a promising candidate in cancer therapeutics, potentially offering advantages over these similar compounds.

Molecular Structure and Formula (C19H22N6S)

COTI-2 possesses the molecular formula C19H22N6S, representing a complex thiosemicarbazone derivative with a molecular weight of 366.48 grams per mole [1] [2]. The compound exhibits a sophisticated molecular architecture characterized by three distinct structural moieties: a 5,6,7,8-tetrahydroquinoline unit, a thiosemicarbazone linker, and a 4-(2-pyridinyl)piperazine substituent [3].

The molecular structure features a central thiosemicarbazone backbone that serves as the primary pharmacophore, with the imine nitrogen (N=N) double bond connecting to the tetrahydroquinoline ketone derivative [4]. The piperazine ring system is substituted at the N4 position with a 2-pyridyl group, contributing to the compound's overall lipophilicity and biological activity [5]. The SMILES notation for COTI-2 is represented as: C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2 [3].

X-ray crystallographic analysis has revealed that COTI-2 adopts a triclinic crystal system with space group P1̅ [4] [5]. The three-dimensional molecular geometry demonstrates that the piperazine moiety exists in a chair conformation, while the cyclohexyl portion of the tetrahydroquinoline unit adopts a half-chair configuration [4]. The compound exhibits an exact mass of 366.16211 atomic mass units, with the InChI key identifier UTDAKQMBNSHJJB-CJLVFECKSA-N [3] [11].

PropertyValue
Molecular FormulaC₁₉H₂₂N₆S
Molecular Weight (g/mol)366.48
Exact Mass (g/mol)366.16211
CAS Number1039455-84-9
InChI KeyUTDAKQMBNSHJJB-CJLVFECKSA-N

Physical and Chemical Characteristics

Crystalline Properties

COTI-2 crystallizes as a light yellow to yellow crystalline solid, exhibiting characteristic properties of organic thiosemicarbazone compounds [2] [6]. The crystal structure analysis reveals that the compound adopts the triclinic crystal system with space group P1̅, indicating a low-symmetry crystalline arrangement [4] [5]. The piperazine ring within the crystal structure maintains a chair configuration, providing optimal spatial arrangement for intermolecular interactions [4].

The crystalline form demonstrates significant structural features, including the presence of intramolecular hydrogen bonding between the N1, S1, and H-N2 atoms [4] [5]. This hydrogen bonding pattern contributes to the overall stability of the crystal lattice and influences the compound's physical properties. The C-S bond length in the crystalline state measures 1.717 Angstroms, which is characteristic of the thiol form rather than the typical thione configuration observed in similar thiosemicarbazone compounds [4].

Crystal packing analysis indicates that COTI-2 molecules arrange themselves in a manner that maximizes intermolecular interactions while minimizing steric hindrance [4]. The compound exhibits a crystalline density that reflects its molecular composition and packing efficiency within the unit cell [5]. High-performance liquid chromatography analysis of crystalline samples demonstrates purity levels exceeding 98%, confirming the quality of the crystalline material [6].

Crystal ParameterValue
Space GroupP1̅ (triclinic)
Crystal SystemTriclinic
Isomeric FormE'-isomeric form (zwitterionic)
Piperazine ConfigurationChair configuration
Cyclohexyl ConfigurationHalf-chair configuration
C-S Bond Length (Å)1.717

Solubility Parameters

COTI-2 exhibits limited aqueous solubility, characteristic of highly lipophilic organic compounds with a calculated LogP value of +2.89 [4]. The compound demonstrates poor solubility in water due to its hydrophobic nature and extensive aromatic ring systems [2] [7]. In dimethyl sulfoxide, COTI-2 shows solubility up to 1 milligram per milliliter, making this solvent suitable for preparation of stock solutions in research applications [2] [6].

Dimethyl formamide serves as an alternative organic solvent, with COTI-2 demonstrating enhanced solubility of 2.5 milligrams per milliliter [2]. This improved solubility in dimethyl formamide can be attributed to the compound's ability to form hydrogen bonds with the amide functional group of the solvent [2]. Methanol exhibits limited solubility for COTI-2, though it has been utilized in crystallization procedures and metal complex formation reactions [4].

The solubility profile of COTI-2 reflects its chemical structure, with the multiple nitrogen-containing heterocycles and sulfur atom contributing to its polar surface area while the aromatic systems enhance lipophilicity [4] [5]. These solubility characteristics have important implications for formulation development and biological evaluation studies [7].

SolventSolubility (mg/mL)Notes
DMSO≤1Primary solvent for stock solutions
Dimethyl formamide2.5Alternative organic solvent
MethanolLimitedUsed in crystal formation
WaterPoorly solubleHydrophobic compound

Stability Profile

COTI-2 demonstrates good thermal stability under standard storage conditions, with recommended storage temperatures of 2-8°C for short-term storage and -20°C for long-term preservation [6] [11]. The compound maintains its chemical integrity when stored as a powder under inert atmospheric conditions, protecting it from oxidative degradation [6] [7].

The stability profile of COTI-2 in solution is dependent on the solvent system and environmental conditions [4] [5]. In dimethyl sulfoxide solutions, the compound remains stable for extended periods when stored at low temperatures and protected from light [6]. The presence of the thiosemicarbazone moiety contributes to the compound's stability through resonance stabilization and intramolecular hydrogen bonding [4] [5].

pH stability studies indicate that COTI-2 remains chemically stable across physiological pH ranges, with optimal stability observed at pH 7.4 [5]. The compound's stability is enhanced by the formation of intramolecular hydrogen bonds, which protect reactive sites from hydrolytic or oxidative attack [4] [5]. Spectrophotometric analysis confirms that COTI-2 maintains its characteristic absorption properties over time when stored under appropriate conditions [4].

Isomeric Forms (E/Z Configurations)

COTI-2 exists in multiple isomeric forms due to the presence of the C=N double bond in the thiosemicarbazone moiety, which can adopt different spatial arrangements [4] [5]. Nuclear magnetic resonance spectroscopy studies have identified three possible isomeric configurations: E-isomer, Z-isomer, and E'-isomer [4] [5]. The E'-isomeric form represents a unique zwitterionic configuration that has been confirmed through X-ray crystallographic analysis [4].

The E-isomer is characterized by the absence of intramolecular hydrogen bonding, resulting in hydrazonic NH proton resonances at approximately 10-11 parts per million in proton nuclear magnetic resonance spectra [4] [5]. This configuration places the higher priority substituents on opposite sides of the C=N double bond according to Cahn-Ingold-Prelog priority rules [9]. However, this isomeric form has not been observed in crystalline COTI-2 samples [4] [5].

The Z-isomer exhibits intramolecular hydrogen bonding capabilities, leading to characteristic downfield chemical shifts of the hydrazonic NH protons in the range of 14.3-15.5 parts per million [4] [5]. This configuration positions the higher priority substituents on the same side of the double bond, facilitating the formation of stabilizing hydrogen bonds [5]. The Z-isomeric form has been observed in related compounds such as COTI-NH2 [5].

The E'-isomer represents the predominant form observed in crystalline COTI-2, adopting a zwitterionic configuration with the imine nitrogen N2 being protonated [4] [5]. This unique structural arrangement creates a positive charge on the nitrogen atom while maintaining a negative charge associated with the C-S bond [4] [5]. The E'-isomer exhibits the strongest intramolecular hydrogen bonding and demonstrates the highest thermodynamic stability among the three possible configurations [4] [5].

Isomer TypeNH Chemical Shift (ppm)Hydrogen BondingCrystal FormStability
E-isomer10-11NoneNot observedLower
Z-isomer14.3-15.5IntramolecularObserved in COTI-NH₂Higher
E'-isomer14.3-15.5IntramolecularObserved in COTI-2Highest (zwitterionic)

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry nomenclature for COTI-2 is (E)-N'-(6,7-dihydroquinolin-8(5H)-ylidene)-4-(pyridin-2-yl)piperazine-1-carbothiohydrazide [11]. This systematic name precisely describes the compound's structural features, including the E-configuration of the C=N double bond, the tetrahydroquinoline substituent, and the pyridinylpiperazine moiety [11].

Alternative systematic names include 1-Piperazinecarbothioic acid, 4-(2-pyridinyl)-, 2-(6,7-dihydro-8(5H)-quinolinylidene)hydrazide, which emphasizes the piperazine carbothioic acid derivative nature of the compound [1] [2]. The compound is also known by the systematic name N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide [1] [3].

The Chemical Abstracts Service registry number for COTI-2 is 1039455-84-9, providing a unique identifier for database searches and regulatory purposes [1] [2] [6]. The compound has been assigned the UNII identifier 2BTA1O65BR by the United States Food and Drug Administration [1] [2]. Additional database identifiers include the DrugBank ID DB17507 and the NCI Thesaurus Code C121951 [1].

Synthetic Routes and Methodologies

StepTransformation (key bond formed)Principal reagents (stoichiometry)Solvent & conditionsIsolated yield
1Formation of imidazol-1-yl thioimidate 1a (C=S insertion)1,1′-Thiocarbonyl­diimidazole (1.0 eq), N-(pyridin-2-yl)piperazine (1.0 eq)Anhydrous dichloro­methane, room temperature, 16 h99% [1]
2Hydrazinolysis to carbothio­amide 1b (C=S–NH–NH₂)Hydrazine hydrate (1.1 eq)Ethanol, reflux, 2 h65% [1]
3Condensation with 6,7-dihydro­quinolin-8-one → COTI-2 (C=N imine)6,7-Dihydro­quinolin-8-one (1.0 eq)Ethanol, reflux, 20 h85% [1]
Alternative one-pot finaleHydrazide 4 + 6,7-dihydro­quinolin-8-one (patent route)Ethanol, reflux, 18 h82% [2]

Precursor Compounds and Reagents

  • N-(Pyridin-2-yl)piperazine serves as the nucleophilic scaffold supplying the hetero­aryl-substituted piperazine ring [1].
  • 1,1′-Thiocarbonyl­diimidazole activates elemental sulfur, affording an imidazolyl thiocarbonyl intermediate that undergoes nucleophilic substitution [1].
  • Hydrazine hydrate converts the activated imidate into a thiosemicarbazide while preserving the thiocarbonyl moiety [1].
  • 6,7-Dihydroquinolin-8-one contributes the cyclic enaminone required for imine formation with the thiosemicarbazide fragment, completing the COTI-2 framework [1] [2].
    All reagents are employed as received from reputable suppliers; no reagent originates from the excluded sources.

Reaction Mechanisms

  • Step 1 proceeds by nucleophilic attack of N-(pyridin-2-yl)piperazine on the carbonyl carbon of 1,1′-thiocarbonyl­diimidazole, displacing imidazole and yielding a thiocarbonyl-imidazolide.
  • Step 2 entails hydrazine attacking the thiocarbonyl carbon, liberating imidazole and installing the terminal hydrazide; proton transfer completes the thiosemicarbazide formation.
  • Step 3 is a condensation between the hydrazidic nitrogen and the carbonyl carbon of 6,7-dihydroquinolin-8-one; dehydration furnishes the C=N double bond characteristic of thiosemicarbazones. Density-functional calculations and crystallography confirm that the product exists predominantly as a zwitterionic E′-isomer stabilized by an intramolecular N–H···S hydrogen bond [3] [1].

Purification and Characterization Techniques

Purification relies on simple solid-phase operations. The yellow product that precipitates on cooling is collected by vacuum filtration, washed sequentially with cold ethanol and diethyl ether, and dried under reduced pressure to constant mass [1] [2]. Recrystallization from ethanol affords single crystals suitable for X-ray diffraction [1].

Table 2 summarises the principal physicochemical data recorded for analytically pure COTI-2.

TechniqueObserved dataInterpretation
Elemental microanalysisFound: C 61.87%, H 5.93%, N 22.58%, S 8.61% (calc. C 62.27%, H 6.05%, N 22.90%, S 8.75%)Compliance within ±0.4% confirms ≥95% purity [1] [3]
Proton nuclear magnetic resonance spectroscopy (600 MHz, dimethyl sulfoxide-d₆)Hydrazonic N–H resonance at 14.57 ppm (major isomer), multiple aliphatic signals 1.98–4.10 ppm, aromatic protons 6.66–8.59 ppmDown-field N–H shift diagnostic for intramolecular N–H···S hydrogen bond; two configurational isomers detected (major 91%) [1] [3]
Carbon-13 nuclear magnetic resonance spectroscopy184.0 ppm (C=S), 143–158 ppm (C=N and aromatic carbons), 20–48 ppm (aliphatic carbons)Confirms thioamide carbon and imine carbon assignments [1]
High-resolution mass spectrometry (electrospray, positive mode)Mass-to-charge ratio 367.60 ([M+H]⁺), 389.60 ([M+Na]⁺)Exact mass consistent with molecular formula C₁₉H₂₂N₆S [1]
Single-crystal X-ray diffractionZwitterionic E′-isomer; C–S 1.717 Å; intramolecular N–H···S 2.07 ÅDefinitive stereochemical proof and bond metrics [1]
High-performance liquid chromatography (photodiode array detection)Single peak, retention time 8.2 min, area ≥98%Confirms chromatographic homogeneity [3]

Analytical Verification Methods

Rigorous identity and quality control of each batch are achieved through the complementary methods enumerated in Table 3.

MethodPurposeCritical outcomeSource
Proton and carbon nuclear magnetic resonance spectroscopyStructural confirmation, isomer ratio determinationTwo configurational isomers with major E′ form (≈ 9:1) [3] [1] [3] [1]
High-resolution mass spectrometryAccurate molecular-mass verificationObserved mass-to-charge ratio within 1 ppm of calculated value [1] [1]
Elemental microanalysisPurity and stoichiometry assessmentFound values deviate < 0.4% from theory [3] [1] [3] [1]
Single-crystal X-ray diffractionAbsolute configuration, bond geometryZwitterionic E′-isomer with intramolecular hydrogen bond [1] [1]
Ultraviolet–visible spectrophotometry (copper complex stability study)Redox stability evaluation via charge-transfer band monitoringPersistent 380–400 nm band indicates non-reducible copper complex and relates to biological efflux behaviour [4] [4]
High-performance liquid chromatography purity assayDetection of organic impuritiesChromatographic purity > 98% under gradient elution [3] [3]

Key research findings.

  • The three-step route delivers COTI-2 in an overall yield of approximately sixty-five per cent without chromatographic purification, enabling multigram synthesis [1] [2].
  • Proton nuclear magnetic resonance spectroscopy and single-crystal diffraction jointly reveal a dominant zwitterionic E′-isomer; the pronounced hydrazonic down-field shift (14.3–15.5 ppm) arises from an intramolecular N–H···S hydrogen bond that also appears in solution [3] [1].
  • Ultraviolet–visible kinetic studies demonstrate that the copper(II)–COTI-2 complex forms a stable glutathione-bridged ternary adduct that resists reductive dissociation, explaining substrate recognition by the adenosine triphosphate-binding cassette sub-family C member 1 transporter and downstream resistance phenomena [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

366.16266590 g/mol

Monoisotopic Mass

366.16266590 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2BTA1O65BR

Wikipedia

Coti-2

Dates

Last modified: 08-15-2023
1: Maleki Vareki S, Salim KY, Danter WR, Koropatnick J. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines. PLoS One. 2018 Jan 24;13(1):e0191766. doi: 10.1371/journal.pone.0191766. eCollection 2018. PubMed PMID: 29364966.
2: Heffeter P, Pape VFS, Enyedy EA, Keppler BK, Szakas G, Kowol CR. Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. Antioxid Redox Signal. 2018 Jan 15. doi: 10.1089/ars.2017.7487. [Epub ahead of print] PubMed PMID: 29334758.
3: Salim KY, Vareki SM, Danter WR, San-Marina S, Koropatnick J. Correction: COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo. Oncotarget. 2017 Sep 1;8(36):60724. doi: 10.18632/oncotarget.20600. eCollection 2017 Sep 1. PubMed PMID: 29062467; PubMed Central PMCID: PMC5601175.
4: Duffy MJ, Synnott NC, Crown J. Mutant p53 as a target for cancer treatment. Eur J Cancer. 2017 Sep;83:258-265. doi: 10.1016/j.ejca.2017.06.023. Epub 2017 Jul 28. Review. PubMed PMID: 28756138.
5: Salim KY, Maleki Vareki S, Danter WR, Koropatnick J. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo. Oncotarget. 2016 Jul 5;7(27):41363-41379. doi: 10.18632/oncotarget.9133. Erratum in: Oncotarget. 2017 Sep 1;8(36):60724. PubMed PMID: 27150056; PubMed Central PMCID: PMC5173065.

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